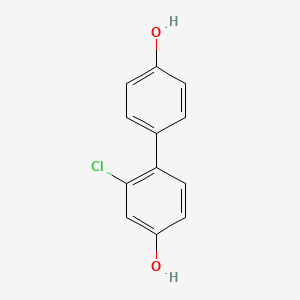
2-Chloro-(1,1'-biphenyl)-4,4'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1,1'-biphenyl-4,4'-diol is a member of the class of hydroxybiphenyls that is biphenyl-4,4'-diol in which the hydrogen at position 2 has been replaced by a chlorine. It is a member of monochlorobenzenes and a member of hydroxybiphenyls. It derives from a biphenyl-4,4'-diol.
Applications De Recherche Scientifique
Engineering Plastics
One of the primary industrial applications of 2-Chloro-(1,1'-biphenyl)-4,4'-diol is as a monomer in the production of liquid crystal polymers (LCPs) . These polymers are known for their high thermal stability and mechanical strength, making them suitable for use in electronics and automotive components. The compound acts as a building block for creating advanced materials that can withstand extreme conditions .
Antioxidant Properties
Biphenyl-4,4'-diol has been identified as a useful antioxidant in polymer materials. Its ability to scavenge free radicals helps in prolonging the lifespan and maintaining the integrity of various polymers under oxidative stress .
Anticancer Research
Recent studies have explored the potential anticancer properties of this compound. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 8.0 |
| HeLa (Cervical) | 5.0 |
These findings suggest that biphenyl-4,4'-diol could serve as a lead compound in developing new anticancer therapies.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has shown promise in anti-inflammatory applications. Studies indicate that it may inhibit key enzymes involved in inflammatory processes:
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| BPD | COX-2 | 0.04 ± 0.01 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
This suggests that biphenyl-4,4'-diol could be developed into therapeutic agents for treating inflammatory diseases.
Case Study 1: Use in Liquid Crystal Polymers
A study conducted on the synthesis of liquid crystal polymers utilizing biphenyl-4,4'-diol demonstrated its effectiveness in enhancing thermal stability and mechanical properties compared to traditional polymers . The research highlighted the compound's role in improving the performance of electronic devices.
Case Study 2: Anticancer Activity Assessment
In vitro studies assessing the anticancer activity of biphenyl-4,4'-diol derivatives revealed significant inhibition of cell proliferation in human cancer cell lines. The results indicated that specific modifications to the biphenyl structure could enhance its cytotoxicity.
Propriétés
Numéro CAS |
56858-70-9 |
|---|---|
Formule moléculaire |
C12H9ClO2 |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
3-chloro-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H9ClO2/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H |
Clé InChI |
SDDOUBZCBHJDLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |
Key on ui other cas no. |
56858-70-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















